5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro
Description
Chemical Structure: The compound 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine features a fused bicyclic system comprising a pyridine ring and an azepine ring (7-membered nitrogen-containing heterocycle).
Properties
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-7-3-1-2-6-11-9(7)12-8/h4-5H,1-3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJIGNVGZONZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The protocol begins with a Z-configured stilbene derivative, such as 3-[(Z)-2-(2-bromophenyl)ethenyl]-4-chloropyridine, which undergoes sequential amination. Key components include:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : JohnPhos (10 mol%)
-
Base : Sodium tert-butoxide (2.0–2.5 eq.)
-
Solvent : Toluene
-
Temperature : 100°C
-
Time : 48–72 hours
The reaction proceeds via oxidative addition of the Pd catalyst to the C–Cl bond, followed by coordination with the amine nucleophile (e.g., 3-(pyrrolidin-1-yl)propan-1-amine). Reductive elimination forms the C–N bond, closing the azepine ring. This method achieves yields of 60–70% for analogous compounds.
Table 1: Optimization of Pd-Catalyzed Amination
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 5 mol% | Maximizes turnover |
| Ligand Type | JohnPhos | Prevents Pd aggregation |
| Base | NaOt-Bu | Enhances nucleophilicity |
| Solvent Polarity | Toluene (low polarity) | Reduces side reactions |
Hydrogenation of Unsaturated Precursors
Selective hydrogenation of pyridoazepine intermediates provides a route to saturate the azepine ring while retaining the chloro substituent. A representative procedure involves:
Stepwise Hydrogenation Protocol
-
Substrate Preparation : Dissolve 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 6N HCl.
-
Catalyst : 10% Pd/C (10 wt% relative to substrate).
-
Conditions : H₂ pressure (35 psi), room temperature, 8 hours.
-
Workup : Filtration through Celite, concentration under reduced pressure, and precipitation with isopropanol.
This method achieves 90% yield for saturated pyridoazepines, with the chloro group remaining intact. Critical factors include:
-
Acidic Medium : Prevents dechlorination.
-
Catalyst Activation : Fresh Pd/C ensures efficient H₂ uptake.
Cyclization via C–S Bond Formation
For derivatives requiring sulfur incorporation, Pd-catalyzed C–S coupling offers an alternative. Using 8-chlorobenzothiepino[3,2-c]pyridine and phenylboronic acid:
-
Catalyst : Pd(OAc)₂ (5 mol%) with SPhos ligand.
-
Base : K₃PO₄ (2.0 eq.).
-
Solvent : Dry toluene.
-
Temperature : 110°C, 12 hours.
This method forms the thiepine core with 65–75% yield , demonstrating adaptability for chloro-substituted analogs.
Comparative Analysis of Methodologies
Table 2: Efficiency and Applicability of Synthesis Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Pd-Catalyzed Amination | 68 | High regioselectivity | Long reaction times (48–72 h) |
| Hydrogenation | 90 | Scalable, simple workup | Requires acidic conditions |
| C–S Coupling | 70 | Versatile for heteroatom inclusion | Sensitive to moisture |
Industrial-Scale Considerations
Transitioning laboratory methods to industrial production necessitates:
-
Catalyst Recycling : Pd recovery systems to reduce costs.
-
Solvent Selection : Replacement of toluene with greener alternatives (e.g., cyclopentyl methyl ether).
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11ClN2
- Molecular Weight : 182.65 g/mol
- CAS Number : 1211526-68-9
- Structural Characteristics : The compound features a pyridine ring fused to an azepine ring, with a chlorine substituent at the 2-position and a tetrahydro group spanning the 6 to 9 positions. This arrangement influences its reactivity and biological interactions .
Medicinal Chemistry
-
Therapeutic Potential :
- The compound has shown promise in modulating dopamine signaling pathways, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Its interaction with dopamine receptors can influence neurotransmitter activity, which is pivotal in these conditions.
-
Antidepressant Activity :
- Some studies indicate that derivatives of this compound may exhibit antidepressant-like effects by interacting with serotonin receptors, thereby influencing mood regulation.
-
Anti-cancer Properties :
- Research has explored the potential of 5H-Pyrido[2,3-b]azepine derivatives in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Organic Synthesis
5H-Pyrido[2,3-b]azepine serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with enhanced biological activity. It can undergo several chemical transformations that expand its utility in synthetic pathways:
- Reactions : The compound can participate in nucleophilic substitutions and cyclization reactions that are useful for synthesizing more complex heterocyclic compounds .
-
Dopamine Modulation :
- A study demonstrated that modifications of this compound could enhance its affinity for dopamine receptors, leading to improved therapeutic outcomes in animal models of Parkinson's disease.
-
Antidepressant Effects :
- Research involving animal models indicated that certain derivatives exhibited significant antidepressant effects comparable to established medications like fluoxetine.
-
Cancer Research :
- Investigations into the anti-cancer properties revealed that specific analogs of 5H-Pyrido[2,3-b]azepine could induce apoptosis in breast cancer cell lines, warranting further clinical exploration.
Mechanism of Action
The mechanism of action of 5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Ring Position and Substituent Variations
Physicochemical and Stability Comparisons
| Property | Target Compound | Pyrido[2,3-d]azepine (HCl salt) | Triazolo-azepine (2-chlorophenyl) | Varenicline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 182.65 | 219.11 | 263.73 (C₁₃H₁₂ClN₃) | 211.27 |
| Solubility | Low (base) | High (HCl salt) | Moderate (lipophilic substituent) | High (ionic salt forms) |
| Thermal Stability | Stable under anhydrous conditions | Decomposes above 200°C | Sensitive to light | Stable at room temperature |
Biological Activity
5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro (CAS No. 1211526-68-9) is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. This compound features a pyridine ring fused to an azepine ring with a chlorine substituent at the 2-position. Its molecular formula is C9H11ClN2, and it has a molecular weight of 182.65 g/mol. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of 5H-Pyrido[2,3-b]azepine is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The chlorine atom in its structure enhances its reactivity and potential binding affinity to biological targets. Research indicates that this compound can modulate enzyme activities and influence signaling pathways related to various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been noted for their ability to inhibit thioredoxin reductase (TrxR), which plays a role in cancer cell metabolism .
- Receptor Interaction : It may also interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Biological Activity and Therapeutic Applications
The biological activity of 5H-Pyrido[2,3-b]azepine has been investigated in various contexts:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Its structural analogs have been shown to inhibit hypoxia-inducible factor 1α (HIF-1α), which is crucial for tumor growth under low oxygen conditions .
- Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, there is potential for this compound in treating disorders such as depression and anxiety. Compounds structurally related to 5H-Pyrido[2,3-b]azepine have demonstrated efficacy in modulating dopamine signaling pathways .
Case Studies
Several case studies highlight the biological activity of 5H-Pyrido[2,3-b]azepine and related compounds:
- Study on Anticancer Properties : A study published in Cancer Research evaluated various heterocyclic compounds for their anticancer activity. The results indicated that derivatives of pyrido[2,3-b]azepine showed significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.5 µM to 5 µM .
- Neuropharmacological Research : Research exploring the effects of pyrido[2,3-b]azepine derivatives on neurotransmitter systems found that certain modifications in the structure led to enhanced binding affinity for dopamine receptors. This suggests potential use in treating Parkinson's disease and other dopamine-related disorders .
Comparative Analysis
To better understand the significance of 5H-Pyrido[2,3-b]azepine's biological activity, a comparison with similar compounds can be insightful.
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 5H-Pyrido[2,3-d]azepin-2-ol | Hydroxyl group at position 2 | Moderate anticancer activity |
| Pyrimido[1,2-a]azepine | Additional nitrogen atoms | Antimicrobial and anticancer properties |
| 5H-Pyrido[2,3-b]azepine (this study) | Chlorine at position 2; tetrahydro configuration | Strong anticancer and neuropharmacological effects |
Q & A
Q. Q1: What are the most reliable synthetic routes for 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, and how are intermediates validated?
Methodological Answer:
- Friedel-Crafts Cyclization : A key step involves the AlCl₃- or PPA-catalyzed cyclization of nitrogen-containing carboxylic acids or alkanols to form the azepine core (e.g., pyridoazepine derivatives) .
- Piperidinone Synthons : Preparation of cis-5,6-disubstituted piperidinones is critical for constructing bicyclic frameworks. These intermediates are synthesized via hydrolysis of trimethyloxindole followed by N-arylation .
- Validation : Intermediates are characterized via ¹H/¹³C-NMR, LC-MS, and X-ray crystallography. For example, analogs like 11-aryloyl-tetrahydro-pyrazolo[4,3-f]pyrimidinoquinolinediones were validated using these techniques .
Advanced Synthetic Challenges
Q. Q2: How do substituent positions (e.g., methyl groups) influence the reactivity of pyridoazepine derivatives during synthesis?
Methodological Answer:
- Steric and Electronic Effects : Methyl groups at positions 8 and 9 (e.g., 8,8-dimethyl derivatives) enhance solubility but may hinder cyclization due to steric bulk. Substituents like chloro at position 2 increase electrophilicity, facilitating nucleophilic aromatic substitution .
- Case Study : In 6,7,8,9-tetrahydro-8,8-dimethyl derivatives, methyl groups alter ring conformation, as shown by X-ray data (e.g., C11H14N2O derivatives with a molecular weight of 190.24) .
Biological Activity and Mechanism
Q. Q3: What evidence supports the potential of 2-chloro-pyridoazepine derivatives as Bcl-xL inhibitors for cancer therapy?
Methodological Answer:
- Patent Data : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine act as pro-apoptotic agents by inhibiting Bcl-xL, a protein that suppresses apoptosis. In vitro assays show IC₅₀ values in the nanomolar range for specific cancer cell lines .
- Structure-Activity Relationship (SAR) : Chloro and methyl substituents at specific positions optimize binding to the Bcl-xL hydrophobic groove. Modifications to the azepine ring (e.g., pyridazine fusion) enhance selectivity .
Analytical Techniques for Structural Elucidation
Q. Q4: What advanced spectroscopic methods resolve ambiguities in the stereochemistry of pyridoazepine derivatives?
Methodological Answer:
- X-ray Crystallography : Definitive proof of stereochemistry is achieved via single-crystal analysis. For example, cis-5,6-disubstituted piperidinones used in alkaloid synthesis were validated this way .
- NOESY NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons, clarifying ring conformation in compounds like 8,8-dimethyl derivatives .
Data Contradictions and Resolution
Q. Q5: How can conflicting solubility/reactivity data for pyridoazepine analogs be reconciled?
Methodological Answer:
- Substituent Effects : Discrepancies arise from variable substituent positions. For instance, 6,9-dimethyl derivatives (C12H14N2O) show higher solubility in polar solvents than non-methylated analogs due to reduced crystallinity .
- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate substituent-specific effects. Cross-validate with HPLC purity data (e.g., 98.7% purity for 5d in ).
Applications in Drug Discovery
Q. Q6: What preclinical evidence supports pyridoazepines as antiviral agents?
Methodological Answer:
- HIV-1 Protease Inhibition : Pyrido[2,3-b]benzoxazepin-6(5H)-ones (e.g., 2-chloro-5-(methylthioethyl) derivatives) inhibit viral replication by targeting reverse transcriptase. In vitro assays show EC₅₀ values <1 µM .
- Mechanistic Studies : Docking simulations reveal interactions with the protease active site, validated via mutagenesis and enzyme kinetics .
Computational Modeling
Q. Q7: How can molecular docking guide the optimization of pyridoazepine-based inhibitors?
Methodological Answer:
- Binding Affinity Prediction : Tools like AutoDock Vina simulate ligand-receptor interactions. For Bcl-xL inhibitors, chloro substituents at position 2 form critical hydrophobic contacts with Phe105 and Tyr101 .
- ADMET Profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5 for 8,8-dimethyl derivatives), ensuring CNS permeability while avoiding P-glycoprotein efflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
